molecular formula C11H15NO2 B2543829 (1-Amino-6-methoxy-2,3-dihydro-1H-inden-1-YL)methanol CAS No. 1521074-74-7

(1-Amino-6-methoxy-2,3-dihydro-1H-inden-1-YL)methanol

Cat. No.: B2543829
CAS No.: 1521074-74-7
M. Wt: 193.246
InChI Key: GUAYLJOEXPZAJS-UHFFFAOYSA-N
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Description

(1-Amino-6-methoxy-2,3-dihydro-1H-inden-1-YL)methanol is an organic compound that belongs to the class of indene derivatives. This compound features a unique structure with an amino group, a methoxy group, and a hydroxymethyl group attached to the indene ring system. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-6-methoxy-2,3-dihydro-1H-inden-1-YL)methanol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-methoxy-2,3-dihydro-1H-indene.

    Amination: The indene derivative undergoes amination using reagents such as ammonia or primary amines under controlled conditions to introduce the amino group at the 1-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-Amino-6-methoxy-2,3-dihydro-1H-inden-1-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to remove the hydroxymethyl group, forming a simpler indene derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of simpler indene derivatives.

    Substitution: Formation of various substituted indene derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1-Amino-6-methoxy-2,3-dihydro-1H-inden-1-YL)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules. Its structural features suggest it could interact with enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential therapeutic agent.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its reactivity and functional groups make it versatile for various industrial applications.

Mechanism of Action

The mechanism of action of (1-Amino-6-methoxy-2,3-dihydro-1H-inden-1-YL)methanol involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the methoxy and hydroxymethyl groups can participate in various interactions, influencing the compound’s biological activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1-Amino-2,3-dihydro-1H-inden-1-YL)methanol: Lacks the methoxy group, which may affect its reactivity and biological activity.

    (1-Amino-6-methoxy-1H-indene): Lacks the hydroxymethyl group, which may influence its solubility and interaction with biological targets.

    (1-Hydroxy-6-methoxy-2,3-dihydro-1H-inden-1-YL)methanol: Contains a hydroxyl group instead of an amino group, altering its chemical and biological properties.

Uniqueness

(1-Amino-6-methoxy-2,3-dihydro-1H-inden-1-YL)methanol is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.

Properties

IUPAC Name

(1-amino-6-methoxy-2,3-dihydroinden-1-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-14-9-3-2-8-4-5-11(12,7-13)10(8)6-9/h2-3,6,13H,4-5,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAYLJOEXPZAJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC2(CO)N)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1521074-74-7
Record name (1-amino-6-methoxy-2,3-dihydro-1H-inden-1-yl)methanol
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